

Technical Support Center: Cloning the Full-Length LINC00899 Transcript

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in cloning the full-length transcript of the long intergenic non-protein coding RNA 899 (LINC00899).

Troubleshooting Guides & FAQs

This section addresses common issues that may arise during the cloning process of the full-length LINC00899 transcript.

FAQ 1: Difficulty in amplifying the full-length LINC00899 transcript.

Question: I am struggling to amplify the full-length LINC00899 transcript by RT-PCR. I either get no product or multiple smaller bands. What could be the issue?

Answer: Several factors can contribute to this issue. Here's a troubleshooting guide:

- RNA Quality: Ensure you are starting with high-quality, intact total RNA. Degraded RNA will
 make it impossible to reverse transcribe and amplify the full-length transcript.
- Reverse Transcription Priming Strategy: For long transcripts like LINC00899, a combination
 of oligo(dT) and random hexamer primers during the reverse transcription step can improve
 the chances of obtaining full-length cDNA.



- Reverse Transcriptase and Polymerase Choice: Use a reverse transcriptase with high processivity and a high-fidelity DNA polymerase designed for long amplicons.
- Secondary Structure: LncRNAs can have complex secondary structures that may impede
 reverse transcription and PCR. Try increasing the reverse transcription temperature (if using
 a thermostable reverse transcriptase) or adding PCR additives like betaine or DMSO to your
 PCR reaction to help denature secondary structures.
- Primer Design: Ensure your primers are specific to the desired LINC00899 transcript variant and are designed to amplify the full-length sequence.

FAQ 2: Multiple transcript variants of LINC00899 are causing confusion.

Question: I see multiple transcript variants for LINC00899 in databases. Which one should I clone, and how do I ensure I'm getting the correct one?

Answer: The existence of multiple isoforms is a common challenge.

- Identify the Biologically Relevant Isoform: Review the literature to determine if a specific isoform of LINC00899 has been functionally characterized in your system of interest.
- Transcript-Specific Primers: Design primers that specifically target the desired transcript variant. This can be achieved by placing primers in exons unique to that isoform.
- 5' and 3' RACE: If the full-length sequence of the relevant isoform is not well-defined, you
 may need to perform Rapid Amplification of cDNA Ends (RACE) to determine the transcript
 boundaries in your specific cell or tissue type.

FAQ 3: Low or no expression of LINC00899 in my cell line.

Question: I am not detecting any LINC00899 expression in my cell line of interest. How can I proceed with cloning?

Answer: LINC00899 expression can be cell-type specific and may be low in some common cell lines.



- Confirm Expression Levels: First, validate the expression level of LINC00899 in your chosen cell line using a sensitive method like RT-qPCR with validated primers.
- Select an Appropriate Cell Line: If expression is indeed absent or very low, you may need to switch to a cell line known to express LINC00899. For example, some studies have detected LINC00899 in breast cancer cell lines, although levels can be lower than in non-cancerous breast cells[1].
- Induce Expression: If possible, you could try to treat your cells with stimuli that may induce the expression of LINC00899, although the specific signaling pathways are not fully elucidated.

Quantitative Data Summary

The following table summarizes key quantitative data for a specific transcript variant of LINC00899.

Parameter	Value	Source
Transcript ID	LINC00899:5	LNCipedia
Transcript Length	2933 bp	LNCipedia
GC Content	58.3%	Calculated from sequence
Number of Exons	3	LNCipedia

Experimental Protocols

Protocol 1: High-Fidelity Reverse Transcription PCR (RT-PCR) for Full-Length LINC00899

This protocol is designed for the reverse transcription of total RNA and subsequent PCR amplification of the full-length LINC00899 transcript.

- 1. Reverse Transcription:
- Template: 1-5 μg of high-quality total RNA.



- Priming: Use a mix of oligo(dT) primers (to capture the 3' end) and random hexamers (for internal priming).
- Reverse Transcriptase: A highly processive and thermostable reverse transcriptase is recommended.
- · Reaction Conditions:
 - Incubate RNA and primers at 65°C for 5 minutes to denature secondary structures, then place on ice.
 - Add the reverse transcription master mix (buffer, dNTPs, RNase inhibitor, reverse transcriptase).
 - Incubate at 50-55°C for 60 minutes.
 - Inactivate the enzyme at 85°C for 5 minutes.
- 2. PCR Amplification:
- Template: 2-5 μl of the reverse transcription product (cDNA).
- Polymerase: A high-fidelity DNA polymerase with proofreading activity is crucial for amplifying long transcripts accurately.
- amplifying long transcripts accurately.Primers:
- PCR Cycling Conditions:
 - Initial Denaturation: 98°C for 30 seconds.
 - o 35 Cycles:

0

- 98°C for 10 seconds
- 60-68°C for 30 seconds (optimize annealing temperature based on primer Tm)



- 72°C for 2-3 minutes (adjust extension time based on polymerase speed and transcript length)
- Final Extension: 72°C for 10 minutes.

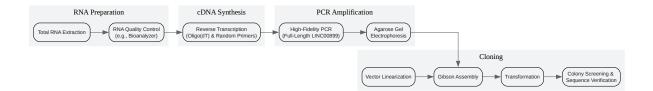
Protocol 2: Gibson Assembly for Seamless Cloning of LINC00899

This protocol allows for the seamless insertion of the full-length LINC00899 PCR product into a linearized vector.

- 1. PCR Product and Vector Preparation:
- Amplify the full-length LINC00899 transcript using primers with 15-25 bp overhangs that are homologous to the ends of your linearized vector.
- Linearize your desired expression vector using restriction enzymes or inverse PCR.
- Purify both the PCR product and the linearized vector.
- 2. Gibson Assembly Reaction:
- Combine the purified LINC00899 PCR product and the linearized vector in an appropriate molar ratio (e.g., 2:1 insert to vector).
- Add the Gibson Assembly Master Mix (containing exonuclease, polymerase, and ligase).
- Incubate the reaction at 50°C for 15-60 minutes.
- 3. Transformation:
- Transform the Gibson Assembly reaction product into competent E. coli cells.
- Plate on selective media and incubate overnight.
- Screen colonies by colony PCR and sequence verification.

Visualizations

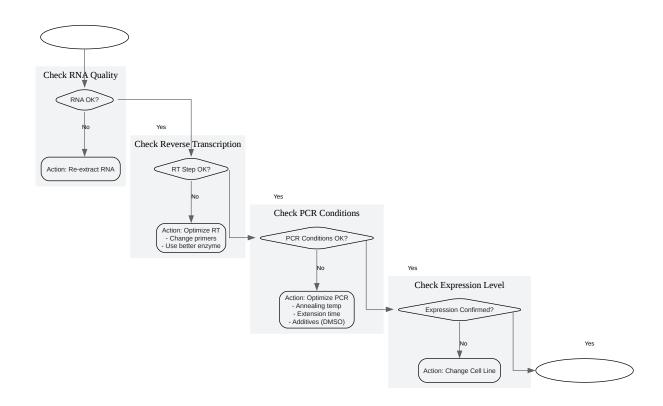




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Caption: Experimental workflow for cloning the full-length LINC00899 transcript.





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Caption: Troubleshooting logic for amplifying the full-length LINC00899 transcript.



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References

- 1. Long noncoding RNA LINC00899 suppresses breast cancer progression by inhibiting miR-425 - PMC [pmc.ncbi.nlm.nih.gov]
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